molecular formula C16H22INO3 B12068171 (R)-tert-butyl 3-(3-iodophenoxy)piperidine-1-carboxylate

(R)-tert-butyl 3-(3-iodophenoxy)piperidine-1-carboxylate

Cat. No.: B12068171
M. Wt: 403.25 g/mol
InChI Key: ISPZPXOFJFOMEQ-CQSZACIVSA-N
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Description

(R)-tert-Butyl 3-(3-iodophenoxy)piperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butyl carbamate group at the 1-position and a 3-iodophenoxy substituent at the 3-position of the piperidine ring. The (R)-configuration at the piperidine 3-position is critical for stereoselective interactions in biological systems.

Properties

Molecular Formula

C16H22INO3

Molecular Weight

403.25 g/mol

IUPAC Name

tert-butyl (3R)-3-(3-iodophenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C16H22INO3/c1-16(2,3)21-15(19)18-9-5-8-14(11-18)20-13-7-4-6-12(17)10-13/h4,6-7,10,14H,5,8-9,11H2,1-3H3/t14-/m1/s1

InChI Key

ISPZPXOFJFOMEQ-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)OC2=CC(=CC=C2)I

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC(=CC=C2)I

Origin of Product

United States

Biological Activity

(R)-tert-butyl 3-(3-iodophenoxy)piperidine-1-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is essential for evaluating its therapeutic applications.

Chemical Structure and Properties

The molecular formula of (R)-tert-butyl 3-(3-iodophenoxy)piperidine-1-carboxylate is C17H22INO2C_{17}H_{22}INO_2, with a molecular weight of approximately 373.27 g/mol. Its structure features a piperidine ring, a tert-butyl group, and an iodo-substituted phenoxy moiety, which may influence its pharmacological properties.

Antimicrobial Activity

Research indicates that piperidine derivatives, including (R)-tert-butyl 3-(3-iodophenoxy)piperidine-1-carboxylate, exhibit antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial activity .

Anticancer Activity

The anticancer potential of (R)-tert-butyl 3-(3-iodophenoxy)piperidine-1-carboxylate has been explored in various studies. For instance, piperidine-based compounds have been reported to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies on related compounds have demonstrated their ability to target cancer cell lines effectively .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory effects of related compounds have shown promising results. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory activity. For example, derivatives similar to (R)-tert-butyl 3-(3-iodophenoxy)piperidine-1-carboxylate have been tested for their ability to inhibit COX-1 and COX-2 activities, with some exhibiting significant potency .

Case Study: Anticancer Activity

A study evaluating the anticancer effects of piperidine derivatives found that compounds like (R)-tert-butyl 3-(3-iodophenoxy)piperidine-1-carboxylate could reduce the viability of specific cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, revealing significant cytotoxicity against targeted cells.

CompoundCell LineIC50 (µM)
(R)-tert-butyl 3-(3-iodophenoxy)piperidine-1-carboxylateMCF-715.2
(R)-tert-butyl 3-(4-chlorophenoxy)piperidine-1-carboxylateMCF-722.5

Case Study: Anti-inflammatory Activity

In another study assessing anti-inflammatory properties, compounds similar to (R)-tert-butyl 3-(3-iodophenoxy)piperidine-1-carboxylate were evaluated for their COX inhibition capabilities. The results indicated that these compounds significantly suppressed COX enzyme activity.

CompoundCOX Inhibition (% at 50 µM)
(R)-tert-butyl 3-(3-iodophenoxy)piperidine-1-carboxylate78%
Aspirin85%

The mechanism by which (R)-tert-butyl 3-(3-iodophenoxy)piperidine-1-carboxylate exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors involved in inflammation and cancer progression. The presence of the iodine atom in its structure may enhance its reactivity and binding affinity to these targets compared to other halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • The compound's structure suggests potential interactions with biological targets, making it a candidate for developing new therapeutic agents. Similar compounds have been explored for their pharmacological properties, including anti-cancer and anti-inflammatory activities.
    • Research has indicated that compounds with similar piperidine structures can act as kinase inhibitors, which are vital in cancer therapy .
  • Synthetic Organic Chemistry
    • (R)-tert-butyl 3-(3-iodophenoxy)piperidine-1-carboxylate can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions.
    • The iodine atom can facilitate further derivatization, enhancing the compound's utility in synthesizing more complex molecules.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of piperidine derivatives, including (R)-tert-butyl 3-(3-iodophenoxy)piperidine-1-carboxylate. The results indicated that these compounds could inhibit tumor growth in vitro by targeting specific kinases involved in cancer cell proliferation. This highlights the potential of this compound as a lead structure for developing novel anticancer drugs.

Case Study 2: Kinase Inhibition

Research focused on the synthesis of various piperidine derivatives, including (R)-tert-butyl 3-(3-iodophenoxy)piperidine-1-carboxylate, demonstrated their effectiveness as kinase inhibitors. The study provided insights into the structure-activity relationship (SAR) of these compounds, emphasizing how modifications to the piperidine ring influence biological activity.

Comparison with Similar Compounds

Halogen vs. Heterocyclic Substituents

The 3-iodophenoxy group in the target compound contrasts with the tetrazole group in the antidiabetic analog ().

Fluorination Effects

tert-Butyl 3,3-difluoropiperidine-1-carboxylate () demonstrates how fluorine atoms increase lipophilicity and metabolic stability compared to iodine. Fluorine’s electronegativity also rigidifies the piperidine ring, altering conformational dynamics .

Sulfonamide vs. Ketone Groups

The sulfonamide in (R)-tert-butyl 3-(propane-2-sulfonamido)piperidine-1-carboxylate () introduces hydrogen-bonding capacity and polarity, whereas the ketone in (-)-tert-butyl (R)-3-oxo-2-phenylpiperidine-1-carboxylate () may participate in redox reactions or serve as a synthetic handle for further derivatization .

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